![molecular formula C7H10I2 B14423138 7,7-Diiodobicyclo[2.2.1]heptane CAS No. 85344-67-8](/img/structure/B14423138.png)
7,7-Diiodobicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-Diiodobicyclo[2.2.1]heptane: is a bicyclic organic compound characterized by the presence of two iodine atoms attached to the seventh carbon of the bicyclo[221]heptane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Diiodobicyclo[2.2.1]heptane typically involves the iodination of bicyclo[2.2.1]heptane derivatives. One common method is the reaction of bicyclo[2.2.1]heptane with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or a peracid. The reaction is usually carried out under mild conditions to ensure selective iodination at the seventh carbon position.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 7,7-Diiodobicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other nucleophiles, such as hydroxide, cyanide, or amine groups, under suitable conditions.
Reduction Reactions: The iodine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form diiodinated derivatives with higher oxidation states.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide, potassium cyanide, or primary amines in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed:
Substitution: Formation of hydroxyl, cyano, or amino derivatives.
Reduction: Formation of bicyclo[2.2.1]heptane.
Oxidation: Formation of diiodinated derivatives with higher oxidation states.
Wissenschaftliche Forschungsanwendungen
Chemistry: 7,7-Diiodobicyclo[2.2.1]heptane is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the preparation of complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a molecular probe to study the interactions of iodine-containing compounds with biological systems. Its radiolabeled derivatives are useful in imaging and diagnostic applications.
Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of iodine-containing drugs. These derivatives can exhibit unique pharmacological properties due to the presence of iodine atoms.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its derivatives are employed in the production of polymers, resins, and other advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 7,7-Diiodobicyclo[2.2.1]heptane and its derivatives depends on the specific chemical reactions they undergo. In substitution reactions, the iodine atoms act as leaving groups, allowing nucleophiles to attack the carbon framework. In reduction reactions, the iodine atoms are replaced by hydrogen atoms, leading to the formation of reduced products. The molecular targets and pathways involved in these reactions are determined by the nature of the nucleophiles or reducing agents used.
Vergleich Mit ähnlichen Verbindungen
7,7-Dichlorobicyclo[2.2.1]heptane: Similar structure with chlorine atoms instead of iodine.
7,7-Dibromobicyclo[2.2.1]heptane: Similar structure with bromine atoms instead of iodine.
7,7-Difluorobicyclo[2.2.1]heptane: Similar structure with fluorine atoms instead of iodine.
Uniqueness: 7,7-Diiodobicyclo[2.2.1]heptane is unique due to the presence of iodine atoms, which impart distinct chemical and physical properties compared to its halogenated analogs. Iodine atoms are larger and more polarizable than chlorine, bromine, or fluorine atoms, leading to different reactivity and interactions with other molecules. This uniqueness makes this compound a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
85344-67-8 |
|---|---|
Molekularformel |
C7H10I2 |
Molekulargewicht |
347.96 g/mol |
IUPAC-Name |
7,7-diiodobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H10I2/c8-7(9)5-1-2-6(7)4-3-5/h5-6H,1-4H2 |
InChI-Schlüssel |
RULKLOBVYZMBQL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCC1C2(I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


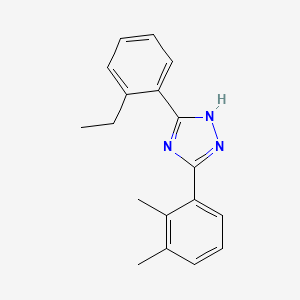
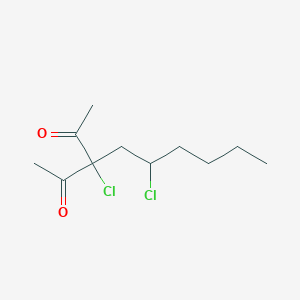
![[(5S)-2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl]methanol](/img/structure/B14423062.png)
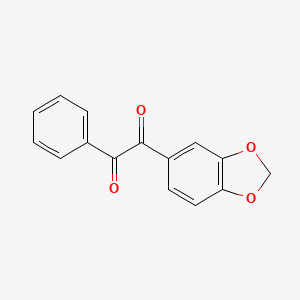
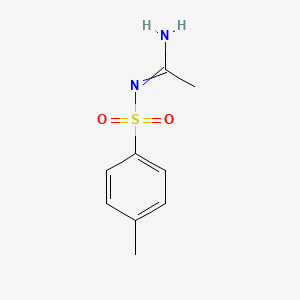
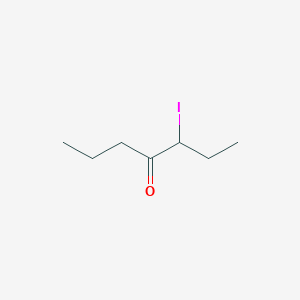
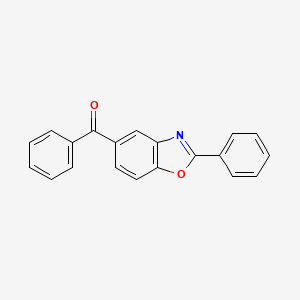
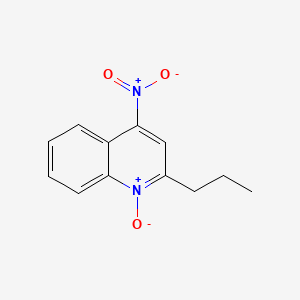
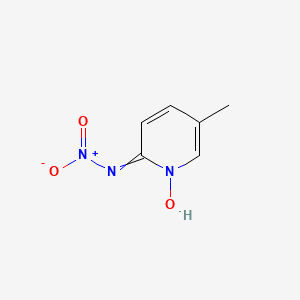
![4-[12-(4-Carboxyphenoxy)dodecoxy]benzoic acid](/img/structure/B14423132.png)
![Diphenyl{2-[(trimethylsilyl)oxy]phenyl}phosphane](/img/structure/B14423136.png)
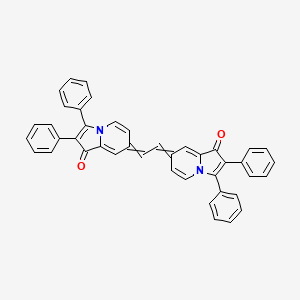
![4-[3-(Phenylsulfanyl)propyl]cyclohex-3-EN-1-one](/img/structure/B14423151.png)

